连宁碱高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Medicine: Its anti-inflammatory and anti-cancer properties have been explored in the treatment of colorectal cancer, gastric cancer, and acute lung injury .

作用机制

Target of Action

Liensinine Perchlorate primarily targets the Src/TRAF6/TAK1 axis and the NF-κB signaling pathway . These targets play a crucial role in inflammation and cell proliferation, making them key points of intervention for Liensinine Perchlorate.

Mode of Action

Liensinine Perchlorate interacts with its targets by inhibiting the activation of the NF-κB signaling pathway . It achieves this by modifying the Src/TRAF6/TAK1 axis, disrupting TRAF6–TAK1 interactions, and limiting p65’s nuclear translocation . This results in a reduction in the release of inflammatory factors .

Biochemical Pathways

The primary biochemical pathway affected by Liensinine Perchlorate is the NF-κB signaling pathway . By inhibiting the activation of this pathway, Liensinine Perchlorate can regulate the release of inflammatory factors . This has downstream effects on inflammation and cell proliferation, which are key processes in conditions such as acute lung injury (ALI) and colorectal cancer (CRC) .

Result of Action

The molecular and cellular effects of Liensinine Perchlorate’s action include the induction of apoptosis and a significant inhibitory effect on the proliferation and colony-forming ability of CRC cells . It also causes cell cycle arrest and mitochondrial dysfunction . In the context of ALI, Liensinine Perchlorate treatment ameliorates lung tissue injury and suppresses lipopolysaccharide-induced inflammatory factor levels in lung tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Liensinine Perchlorate. For instance, in the context of ALI, the presence of lipopolysaccharide (LPS) can stimulate the inflammatory response that Liensinine Perchlorate seeks to inhibit . .

生化分析

Biochemical Properties

Liensinine Perchlorate has been found to interact with various biomolecules, leading to significant biochemical reactions. For instance, it has been shown to induce apoptosis and inhibit the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner . This suggests that Liensinine Perchlorate interacts with enzymes and proteins involved in cell proliferation and apoptosis.

Cellular Effects

Liensinine Perchlorate has been found to exert significant effects on various types of cells. In CRC cells, it induces cell cycle arrest, mitochondrial dysfunction, and apoptosis . In lung tissues and lipopolysaccharide-stimulated bone marrow-derived macrophages, it ameliorates lung tissue injury and suppresses inflammatory factor levels .

Molecular Mechanism

The molecular mechanism of Liensinine Perchlorate involves several pathways. It has been found to inhibit TAK1 activation by disrupting TRAF6–TAK1 interactions, limiting p65’s nuclear translocation, and reducing the release of inflammatory factors . It also increases ROS levels and inhibits the PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Liensinine Perchlorate in laboratory settings are limited, it has been observed to exert significant inhibitory effects on the proliferation and colony-forming ability of CRC cells in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, Liensinine Perchlorate has been found to ameliorate lung tissue injury and suppress inflammatory factor levels in a dose-dependent manner .

Metabolic Pathways

Liensinine Perchlorate is involved in several metabolic pathways. It has been found to inhibit the PI3K/AKT pathway, which is a critical pathway in cell proliferation and survival .

Subcellular Localization

Given its effects on mitochondrial dysfunction , it can be inferred that it may localize to the mitochondria.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Liensinine Perchlorate typically involves the extraction of liensinine from the lotus seed embryo, followed by its reaction with perchloric acid to form the perchlorate salt. The process can be summarized as follows:

Extraction of Liensinine: Liensinine is extracted from the seed embryos of Nelumbo nucifera using organic solvents such as methanol or ethanol.

Formation of Liensinine Perchlorate: The extracted liensinine is then reacted with perchloric acid under controlled conditions to form Liensinine Perchlorate. The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of Liensinine Perchlorate follows a similar process but on a larger scale. The extraction process is optimized for higher yields, and the reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Liensinine Perchlorate undergoes various chemical reactions, including:

Oxidation: Liensinine Perchlorate can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can convert Liensinine Perchlorate into its reduced forms, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving Liensinine Perchlorate can lead to the formation of derivatives with modified chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

相似化合物的比较

Liensinine Perchlorate can be compared with other similar compounds such as:

Isoliensinine: Another isoquinoline alkaloid from Nelumbo nucifera, which also exhibits anti-cancer and anti-inflammatory properties.

Uniqueness: Liensinine Perchlorate is unique due to its specific molecular structure and the distinct pathways it targets, making it a valuable compound for therapeutic applications.

属性

IUPAC Name |

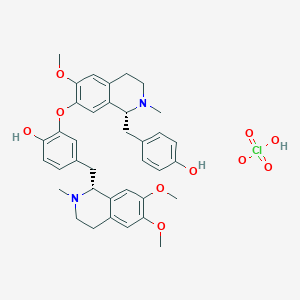

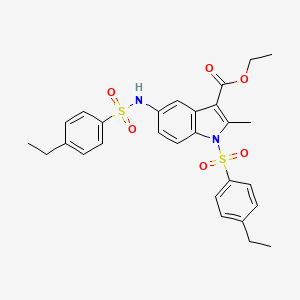

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)

![N-(3,4-dimethoxyphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2448040.png)